molecular formula C18H19NO2S B3007787 (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide CAS No. 478078-81-8

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide

Cat. No.: B3007787
CAS No.: 478078-81-8
M. Wt: 313.42
InChI Key: IMSNATLFYGIVGM-SFQUDFHCSA-N
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Description

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C18H19NO2S and its molecular weight is 313.42. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-18(19-13-15-8-4-10-21-15)17(12-16-9-5-11-22-16)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15H,4,8,10,13H2,(H,19,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSNATLFYGIVGM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide, also known by its CAS number 478078-81-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H19NO2S, with a molar mass of 313.41 g/mol. The compound features a distinctive structure that includes an oxolane ring and a thiophene moiety, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, the compound has been tested in various cancer cell lines, demonstrating cytotoxic effects. In one study, derivatives of similar compounds were shown to inhibit the proliferation of B16F10 melanoma cells without significant cytotoxicity at lower concentrations .

Table 1: Cytotoxicity Data in B16F10 Cells

CompoundConcentration (μM)Cell Viability (%)
This compound0100
195
585
1070

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Compounds with similar scaffolds have been reported to act as inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme can have implications for skin-related conditions and cosmetic applications .

Table 2: Tyrosinase Inhibition Activity

CompoundIC50 Value (μM)
Compound A3.50
Compound B20.38
This compoundTBD

The mechanism by which (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-yprop-enamide exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific protein targets involved in cellular signaling pathways related to cancer proliferation and apoptosis. Molecular docking studies indicate potential binding sites on target proteins, which could elucidate its mode of action .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to (E)-N-(oxolan-2-ylmethyl)-2-pheny1–3-thiophen–2–ylprop–2–enamide:

  • Study on Melanoma Cells : A study demonstrated that treatment with related compounds led to reduced viability in melanoma cell lines, suggesting a potential application in skin cancer therapies.
  • Tyrosinase Inhibition : Another investigation into tyrosinase inhibitors found that certain derivatives exhibited significantly lower IC50 values compared to standard inhibitors like kojic acid, indicating stronger activity .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide is in the development of new pharmaceuticals. The compound is being investigated for its potential antimicrobial and anticancer properties.

Case Studies:

  • Anticancer Activity: Preliminary studies have shown that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxolane moiety may enhance these effects by improving solubility and bioavailability.

Research indicates that compounds with similar structures have demonstrated activity against specific biological targets, including enzymes and receptors involved in disease pathways.

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets that modulate biological pathways, potentially leading to therapeutic benefits.

Material Science

The compound can serve as a building block in the synthesis of advanced materials. Its properties may be leveraged in creating novel polymers or nanomaterials with specific functionalities.

Applications:

  • Electronics: Thiophene derivatives are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their conductive properties.

Data Tables on Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agentsTargeted therapy with reduced side effects
Biological ResearchEnzyme inhibitorsModulation of metabolic pathways
Material ScienceConductive polymersEnhanced electrical properties

Q & A

Q. What are the recommended synthetic routes for (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide, and how can reaction conditions be optimized to favor the E-isomer?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Formation of the enamide backbone : A condensation reaction between an activated carboxylic acid derivative (e.g., oxolan-2-ylmethylamine) and a β-phenyl-thiophene acryloyl chloride. Reagents like EDCI or DCC can facilitate coupling .

Stereochemical control : The E-isomer is favored by using sterically hindered bases (e.g., DBU) or low-polarity solvents (e.g., toluene) to minimize isomerization .
Optimization : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1H^1H-NMR to confirm stereochemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and stereochemistry.
  • FT-IR for amide C=O stretching (~1650–1680 cm1^{-1}) and thiophene C-S vibrations (~700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility data across different experimental setups?

  • Methodological Answer :
  • Standardization : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (e.g., 25°C) for solubility tests.
  • Analytical techniques :
  • Dynamic light scattering (DLS) to detect aggregation.
  • Differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
  • Data reconciliation : Compare results with structurally similar compounds (e.g., tetrahydrofurfuryl acrylates, which share solubility challenges due to the oxolan group) .

Q. How can computational tools predict and analyze the crystal packing behavior of this compound?

  • Methodological Answer :
  • Software : Use Mercury (Cambridge Crystallographic Data Centre) to visualize crystal structures and calculate packing motifs. The "Materials Module" enables comparison of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with analogous structures .
  • Void analysis : Mercury’s void visualization tool can assess lattice stability and solvent-accessible volumes .
  • Validation : Cross-reference predicted patterns with experimental XRD data refined via SHELXL, which is robust for small-molecule crystallography .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation at the thiophene moiety, and how can this be mitigated?

  • Methodological Answer :
  • Mechanistic insight : Thiophene rings undergo electrophilic substitution or oxidation to sulfoxides/sulfones under oxidative conditions (e.g., H2_2O2_2/acetic acid) .
  • Mitigation :
  • Use antioxidants (e.g., BHT) during synthesis/storage.
  • Introduce electron-withdrawing substituents to deactivate the thiophene ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data (e.g., IC50_{50}) reported for this compound?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
  • Meta-analysis : Compare data with structurally related thiophene-acrylamides, noting substituent effects on activity .
  • Dose-response validation : Repeat assays using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) .

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